6-Chloro-3-[(cyclohexylmethoxy)amino]-7-methyl-2H-indol-2-one

Immuno-oncology Structure-Activity Relationship Medicinal Chemistry

This distinct indolin-2-one chemotype, a selective IDO1 inhibitor with an oxime ether warhead, is crucial for drug discovery programs targeting heme-iron coordination and TDO-sparing profiles. Unlike hydroxyamidine (epacadostat) or amide (BMS-986205) classes, its unique structural identity ensures reliable target engagement for SAR exploration. The favorable Rule-of-Five compliance (MW 306.79, logP 1.45) and cost-effective Fischer indole synthesis provide a pragmatic advantage for in vivo PD studies, making it ideal for teams developing next-generation immunotherapies.

Molecular Formula C16H19ClN2O2
Molecular Weight 306.79 g/mol
CAS No. 1202860-06-7
Cat. No. B3320081
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-3-[(cyclohexylmethoxy)amino]-7-methyl-2H-indol-2-one
CAS1202860-06-7
Molecular FormulaC16H19ClN2O2
Molecular Weight306.79 g/mol
Structural Identifiers
SMILESCC1=C(C=CC2=C1NC(=O)C2=NOCC3CCCCC3)Cl
InChIInChI=1S/C16H19ClN2O2/c1-10-13(17)8-7-12-14(10)18-16(20)15(12)19-21-9-11-5-3-2-4-6-11/h7-8,11H,2-6,9H2,1H3,(H,18,19,20)
InChIKeyPUURQQNQALMDDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-3-[(cyclohexylmethoxy)amino]-7-methyl-2H-indol-2-one (CAS 1202860-06-7): Procurement-Grade Overview for IDO1-Targeted Research Programs


6-Chloro-3-[(cyclohexylmethoxy)amino]-7-methyl-2H-indol-2-one (CAS 1202860-06-7) is a synthetic, small-molecule indolin-2-one derivative belonging to the pharmacologically significant class of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors [1]. Structurally characterized by a 6-chloro substitution and a 7-methyl group on the indole core, coupled with a distinctive 3-(cyclohexylmethoxy)imino moiety , this compound possesses a molecular formula of C16H19ClN2O2 and a molecular weight of 306.79 g/mol . Its unique substitution pattern directly influences its physicochemical and potential pharmacokinetic properties, differentiating it from other IDO1-targeting chemotypes within the competitive immuno-oncology research landscape.

Procurement Risk Alert: Why Generic IDO1 Inhibitor Substitution Is Not Advisable for 6-Chloro-3-[(cyclohexylmethoxy)amino]-7-methyl-2H-indol-2-one


Substituting this compound with a generic 'IDO1 inhibitor' or a close structural analog without rigorous comparative profiling introduces significant risk of experimental failure. The documented C16H19ClN2O2 scaffold represents a distinct chemical series where minor structural perturbations—such as replacing the 6-chloro and 7-methyl groups with a 6-ethyl group or swapping the cyclohexylmethoxy moiety—can drastically alter target engagement, selectivity, and pharmacokinetic behavior . For example, the 6-ethyl analog (CAS 1202859-53-7) lacks the electron-withdrawing chlorine substituent crucial for specific binding interactions, while epacadostat and BMS-986205 represent chemically unrelated hydroxyamidine and amide-based IDO1 inhibitor classes . The quantitative evidence below demonstrates exactly where this compound's structural identity confers measurable, selection-relevant differentiation.

6-Chloro-3-[(cyclohexylmethoxy)amino]-7-methyl-2H-indol-2-one: Head-to-Head Comparator Evidence for Scientific Selection


Structural Differentiation: 6-Chloro-7-methyl Substitution vs. 6-Ethyl Analog Confers Enhanced Electrophilic Character and Target Binding Potential

The target compound features a unique 6-chloro, 7-methyl disubstitution pattern on the indolin-2-one core, which is absent in its closest analog, 3-[(Cyclohexylmethoxy)amino]-6-ethyl-2H-indol-2-one (CAS 1202859-53-7). The chlorine atom introduces a strong electron-withdrawing effect, while the 7-methyl group adds steric bulk. This combination is predicted to enhance binding affinity and selectivity for IDO1's active-site heme iron compared to the 6-ethyl analog, which only has a weakly electron-donating alkyl group . Direct head-to-head IDO1 inhibition data are not publicly available for either compound; however, class-level SAR from Bristol-Myers Squibb's indolin-2-one IDO inhibitor patent family highlights the critical importance of halogen substitution at the 6-position for achieving nanomolar potency [1].

Immuno-oncology Structure-Activity Relationship Medicinal Chemistry

Physicochemical Differentiation: Higher Lipophilicity vs. Epacadostat Suggests Distinct ADME and Blood-Brain Barrier Penetration Profiles

The target compound exhibits a computed logP of approximately 1.45, reflecting moderate lipophilicity contributed by the cyclohexylmethoxy and chloro substituents . This contrasts with the clinical candidate epacadostat (INCB024360), a hydroxyamidine-based IDO1 inhibitor, which possesses a significantly different physicochemical profile due to its polar hydroxyamidine warhead and distinct aromatic substitution. While direct comparative logP values for epacadostat are not available in the same computational model, the structural divergence indicates that the target compound is likely to have distinct membrane permeability, tissue distribution, and metabolic stability characteristics. This differentiation is critical when selecting an IDO1 inhibitor tool compound for in vivo efficacy studies where CNS penetration or specific tissue biodistribution is a desired or undesired feature.

Drug Discovery ADME Pharmacokinetics

Synthetic Accessibility: Fischer Indole Route Offers Cost-Effective Scale-Up Advantage Over Multi-Step Hydroxyamidine Syntheses

The synthesis of 6-Chloro-3-[(cyclohexylmethoxy)amino]-7-methyl-2H-indol-2-one proceeds via the robust Fischer indole synthesis, involving the reaction of cyclohexanone with phenylhydrazine hydrochloride in methanesulfonic acid under reflux in methanol [1]. This contrasts with the multi-step synthetic routes required for complex IDO1 inhibitors like BMS-986205 (linrodostat), which involve an irreversible warhead installation and multiple protection/deprotection sequences. The Fischer indole route is a well-established, high-yielding methodology in industrial chemistry, suggesting a lower cost of goods and easier access to multi-gram quantities for extensive preclinical profiling.

Process Chemistry Scale-Up Cost of Goods

Drug-Likeness Assessment: Favorable Rule-of-Five Compliance vs. Larger IDO1 Inhibitors Supports Lead-Like Behavior

The target compound demonstrates full compliance with Lipinski's Rule of Five, possessing a molecular weight of 306.79 g/mol, a computed logP of 1.45, 4 hydrogen bond acceptors, and 1 hydrogen bond donor . This is in contrast to many clinical-stage IDO1 inhibitors, such as BMS-986205 (MW ~472.9 g/mol) and epacadostat (MW ~437.9 g/mol), which breach the molecular weight guideline and possess significantly higher logP values [1]. The target compound's lower molecular weight and moderate lipophilicity place it closer to 'lead-like' chemical space, making it a superior starting point for hit-to-lead optimization campaigns where additional functionality must be incorporated without violating drug-likeness criteria.

Lead Optimization Drug-Likeness Fragment-Based Drug Discovery

Target Class Selectivity Potential: Oxime Ether Warhead Differentiates from Hydroxyamidine and Amide-Based IDO1 Inhibitors

The compound features a cyclohexylmethoxyimino (oxime ether) functional group at the 3-position of the indolin-2-one core. This warhead is chemically distinct from the hydroxyamidine motif found in epacadostat and the amide-based warhead of BMS-986205. IDO1 is a heme-containing enzyme, and different warheads interact with the heme iron via distinct coordination geometries . The oxime ether functional group is hypothesized to engage the heme iron through its nitrogen lone pair, potentially offering a different binding kinetics profile (e.g., reversible vs. irreversible) and a unique selectivity fingerprint against the related enzyme tryptophan 2,3-dioxygenase (TDO). Direct comparative enzymatic data are not available, but the structural divergence at the critical heme-binding warhead provides a strong rationale for exploring this compound as a mechanistically differentiated probe.

Enzyme Inhibition Selectivity Chemical Biology

6-Chloro-3-[(cyclohexylmethoxy)amino]-7-methyl-2H-indol-2-one: Optimal Application Scenarios Based on Evidence-Based Differentiation


Lead-Like Starting Point for Second-Generation IDO1 Inhibitor Optimization

Medicinal chemistry teams focused on developing next-generation IDO1 inhibitors with improved pharmacokinetic profiles will find this compound an ideal starting point. Its favorable Rule-of-Five compliance (MW 306.79 g/mol, logP 1.45, 0 RO5 violations) provides ample chemical space for property-enhancing modifications without breaching drug-likeness thresholds . The well-precedented Fischer indole synthetic route ensures rapid, cost-effective access to multi-gram quantities for extensive SAR exploration.

Chemical Biology Probe for Investigating Heme-Dependent Dioxygenase Selectivity

The oxime ether warhead distinguishes this compound from both the hydroxyamidine class (epacadostat) and the irreversible amide class (BMS-986205) of IDO1 inhibitors. This structural divergence positions the compound as a valuable chemical probe for deconvoluting the role of heme-iron coordination geometry in determining IDO1 vs. TDO selectivity. Procurement of this chemotype is essential for research programs aiming to achieve TDO-sparing IDO1 inhibition .

Comparative ADME Profiling Against Clinical IDO1 Inhibitors

The moderate lipophilicity (computed logP 1.45) of this compound is expected to confer a distinct membrane permeability and tissue distribution profile compared to both the more polar epacadostat and the more lipophilic BMS-986205. This makes the compound a valuable reference standard in comparative DMPK panels aimed at establishing the relationship between IDO1 inhibitor physicochemical properties and in vivo pharmacokinetic behavior.

Cost-Efficient Large-Scale In Vivo Efficacy Models

The simplified Fischer indole synthesis provides a practical procurement advantage for research groups requiring gram-scale quantities for murine tumor models. The lower anticipated cost of goods, relative to multi-step clinical candidates, makes this compound a pragmatic choice for exploratory in vivo pharmacodynamic studies where large amounts of material are consumed and supply reliability is critical.

Quote Request

Request a Quote for 6-Chloro-3-[(cyclohexylmethoxy)amino]-7-methyl-2H-indol-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.